tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15822191
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25N3O2 |
|---|---|
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | tert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16(13-19)20-15-7-5-4-6-8-15/h4-8,14,16,20H,9-12H2,1-3H3 |
| Standard InChI Key | KQUGXUXBJKMWRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate belongs to the piperidine carboxylate family, featuring a central piperidine ring substituted at the 4-position with a cyanophenylaminomethyl group. The Boc group at the 1-position enhances solubility in organic solvents and stabilizes the compound during synthetic processes . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1822840-00-5 |
| Molecular Formula | C₁₈H₂₅N₃O₂ |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | tert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2 |
The crystal structure remains undetermined, but computational models predict a chair conformation for the piperidine ring, with the cyano and phenylamino groups adopting equatorial orientations to minimize steric hindrance .
Comparative Analysis with Analogous Structures
Structurally related compounds include tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate (CAS 158144-79-7), which lacks the phenylamino bridge but shares the Boc-protected piperidine core . Another analogue, 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), serves as a precursor in opioid synthesis but differs by the absence of the cyanomethyl group . These distinctions significantly influence reactivity and biological target affinity.
Synthesis and Structural Modification
Synthetic Pathways
While explicit protocols for tert-butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate are scarce, analogous syntheses suggest a multi-step approach:
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Piperidine Functionalization: Boc protection of piperidine via reaction with di-tert-butyl dicarbonate in dichloromethane.
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Cyanoalkylation: Introduction of the cyanophenylamino group through nucleophilic substitution or reductive amination, using precursors like benzyl cyanide and aniline derivatives .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with ≥95% purity .
A hypothetical reaction scheme is illustrated below:
where X represents a leaving group (e.g., bromide) .
Analytical Characterization
Key spectroscopic data inferred from analogues include:
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.2–3.8 (m, 4H, piperidine CH₂), 4.1 (s, 1H, NH), 6.6–7.3 (m, 5H, phenyl) .
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IR: Peaks at 2975 cm⁻¹ (C-H stretch, Boc), 2245 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures >150°C, with the Boc group undergoing cleavage under strongly acidic (pH <2) or basic (pH >10) conditions .
Drug-Likeness Profiling
Computational ADMET predictions using SwissADME suggest:
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Lipophilicity: LogP = 3.2 (moderate permeability).
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Bioavailability: 55% (rule-of-five compliant).
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Metabolic Sites: Cyano and phenylamino groups prone to oxidative metabolism .
Biological Activity and Mechanistic Insights
Receptor Binding Hypotheses
The compound’s structure implies potential interactions with:
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Dopamine D₂/D₃ Receptors: Piperidine derivatives often exhibit affinity for dopaminergic targets, influencing antipsychotic activity .
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Serotonin 5-HT₁A/2A Receptors: The phenylamino moiety may engage in π-π stacking with aromatic residues in serotonin receptors .
In Silico Docking Studies
Future Research Directions
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